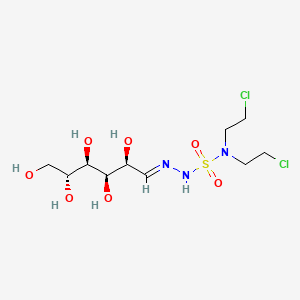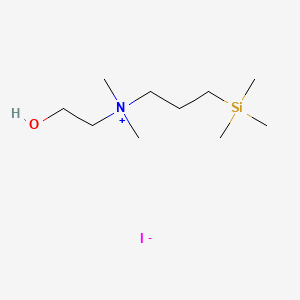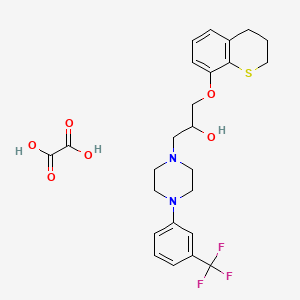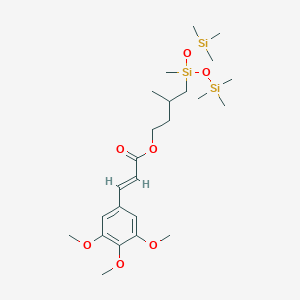
Isopentyl trimethoxycinnamate trisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl trimethoxycinnamate trisiloxane is a compound with the molecular formula C17H32O7Si3. It is a silicone-based surfactant known for its excellent UV-absorbing, film-forming, dispersing, and adsorbing abilities . This compound is often used in personal care products as a conditioning agent and emollient .
Vorbereitungsmethoden
The synthesis of isopentyl trimethoxycinnamate trisiloxane involves the esterification of 2-propenoic acid, 3-(2,3,4-trimethoxyphenyl)- with 3-methylbutyl alcohol in the presence of trisiloxane . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale batch or continuous processes to meet the demand for this compound in various applications .
Analyse Chemischer Reaktionen
Isopentyl trimethoxycinnamate trisiloxane undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
Isopentyl trimethoxycinnamate trisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants.
Biology: The compound’s UV-absorbing properties make it useful in protecting biological samples from UV radiation.
Medicine: It is used in the formulation of sunscreens and other topical applications to protect the skin from harmful UV rays.
Wirkmechanismus
The mechanism of action of isopentyl trimethoxycinnamate trisiloxane involves its ability to absorb UV radiation and convert it into less harmful energy forms. This process helps protect the skin and other materials from UV-induced damage. The molecular targets and pathways involved include the interaction of the compound with UV photons, leading to the dissipation of energy through non-radiative processes .
Vergleich Mit ähnlichen Verbindungen
Isopentyl trimethoxycinnamate trisiloxane is unique due to its combination of UV-absorbing and silicone-based properties. Similar compounds include:
Dimethylpolysiloxanes: Known for their excellent spreading and film-forming properties.
Phenylmethyl polysiloxanes: Used for their high refractive index and UV-absorbing capabilities.
Cyclic methylsiloxanes: Known for their volatility and use in personal care products.
These compounds share some properties with this compound but differ in their specific applications and molecular structures.
Eigenschaften
CAS-Nummer |
170637-72-6 |
|---|---|
Molekularformel |
C24H44O7Si3 |
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
[3-methyl-4-[methyl-bis(trimethylsilyloxy)silyl]butyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H44O7Si3/c1-19(18-34(11,30-32(5,6)7)31-33(8,9)10)14-15-29-23(25)13-12-20-16-21(26-2)24(28-4)22(17-20)27-3/h12-13,16-17,19H,14-15,18H2,1-11H3/b13-12+ |
InChI-Schlüssel |
RVERWWRSWQIGFJ-OUKQBFOZSA-N |
Isomerische SMILES |
CC(CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC(CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


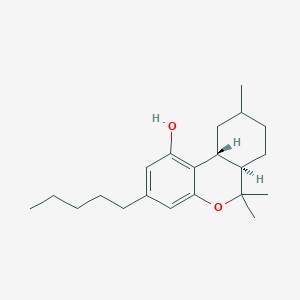
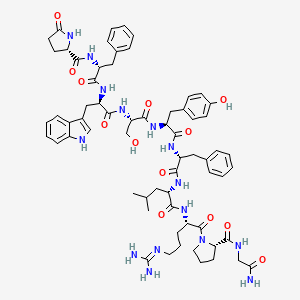
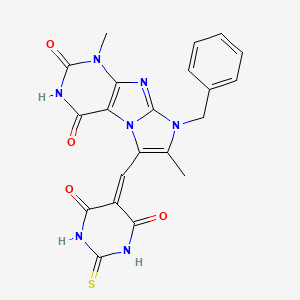
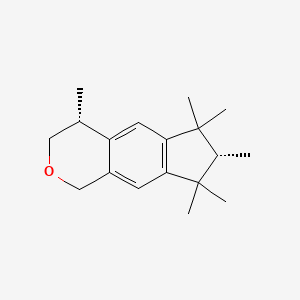
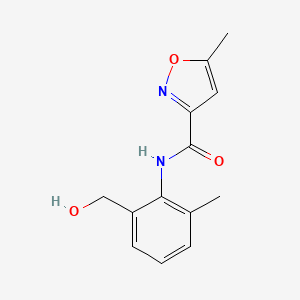
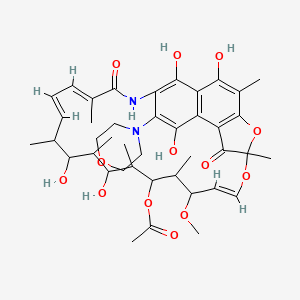


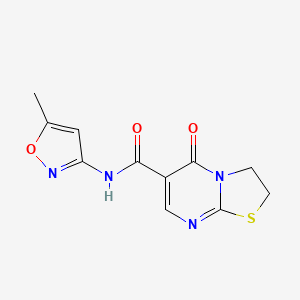
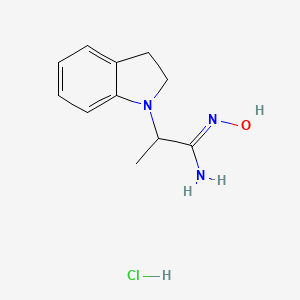
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)
